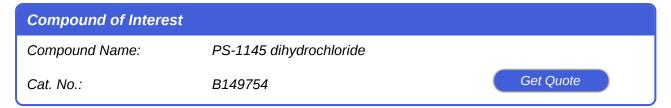


# Physicochemical properties of PS-1145 dihydrochloride

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An In-depth Technical Guide on the Physicochemical Properties of PS-1145 Dihydrochloride

### Introduction

**PS-1145 dihydrochloride** is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa-B (NF-κB) signaling pathway.[1] [2][3] By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1][4][5] This action prevents the nuclear translocation and activation of NF-κB, a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][3] Due to its mechanism of action, PS-1145 has been investigated as a potential therapeutic agent for various diseases characterized by aberrant NF-κB activation, including multiple myeloma, prostate cancer, and other inflammatory conditions.[1][3][6] This document provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for **PS-1145 dihydrochloride**.

## **Physicochemical Data**

The core physicochemical properties of **PS-1145 dihydrochloride** are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.



Property	Value	Citations	
Chemical Name	N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamidedihydrochloride		
Synonyms	IKK Inhibitor X	[7]	
Molecular Formula	C17H11CIN4O · 2HCI		
Molecular Weight	395.67 g/mol		
CAS Number	1049743-58-9		
Appearance	Yellow solid powder [1][5]		
Purity	≥98% (by HPLC)		
IC50	88 - 100 nM for IkB kinase (IKK)	[1][8][9]	
Storage	Store at +4°C for short term; -20°C for long term	[1][7]	
Stability	≥ 4 years at -20°C [7]		

## **Solubility Profile**

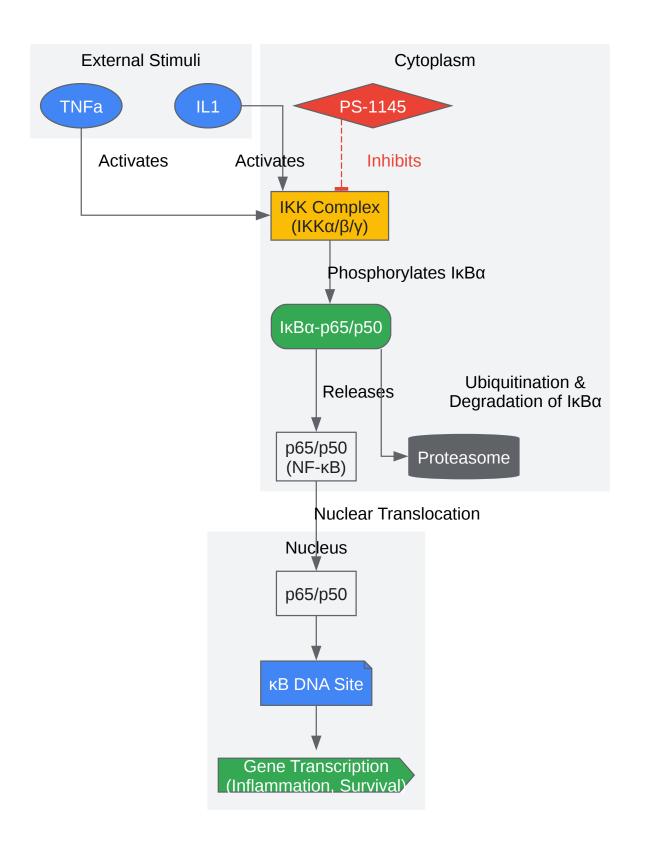


Solvent	Concentration	Conditions	Citations
DMSO	Soluble to 5 mM	With gentle warming	
>3 mg/mL	At ~60°C, clear with warming for 2 minutes	[5][6][10]	
10 mg/mL	[7]		
20.83 mg/mL (64.54 mM)	Requires ultrasonic assistance; hygroscopic DMSO can impact solubility	[8]	
Methanol:Water (1:1)	≥5 mg/mL	At 60°C with warming for 5 minutes	[6][10]
Water	~10 mg/mL	At 60°C	
Insoluble (generally)	Not soluble in water under standard conditions	[1]	

## Mechanism of Action: NF-κB Pathway Inhibition

PS-1145 exerts its biological effects by inhibiting the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit IKKγ (NEMO). In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) activate the IKK complex.[11] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[3][11] PS-1145 directly inhibits the kinase activity of IKK, preventing IκBα phosphorylation and preserving the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.[1][5]





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Caption: NF-kB signaling pathway and the inhibitory action of PS-1145 on the IKK complex.

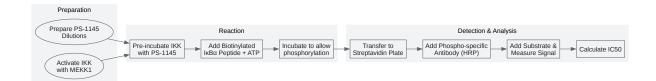


## **Experimental Protocols IKK Kinase Inhibition Assay**

This protocol describes an in vitro assay to determine the inhibitory activity of PS-1145 on the IKK complex. The method is based on an ELISA format that quantifies the phosphorylation of a specific IκBα peptide substrate.[12]

#### Methodology:

- IKK Complex Activation: A partially purified IKK complex, typically obtained from unstimulated HeLa S3 cells, is pre-activated using the catalytic domain of MEKK1.[12]
- Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C to allow for inhibitor binding.
   [12]
- Kinase Reaction: The kinase activity is assessed by adding a biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD) and MgATP to initiate the phosphorylation reaction.[12]
- Detection: The amount of phosphorylated peptide is quantified using a phospho-specific antibody (e.g., anti-phospho-IκBα [Ser32]) in an ELISA format.[12]
- Data Analysis: A standard curve is used for quantification. The IC<sub>50</sub> value, representing the concentration of PS-1145 required to inhibit 50% of IKK activity, is calculated from the doseresponse curve.





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Caption: Experimental workflow for the IKK kinase inhibition ELISA.

## **Kinetic Solubility Determination**

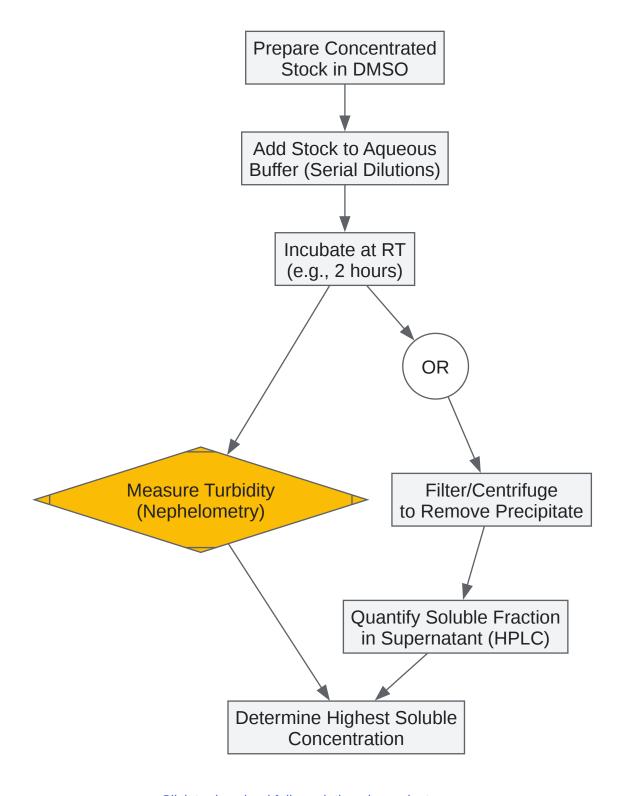
This protocol outlines a general method for determining the kinetic solubility of **PS-1145 dihydrochloride**, a critical parameter for in vitro assays. This method relies on detecting the formation of precipitate as the compound is added to an aqueous buffer from a concentrated DMSO stock.[13][14]

#### Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of PS-1145
   dihydrochloride in 100% DMSO (e.g., 10-20 mM).[15][16] Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.[8]
- Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at various ratios to create a range of final compound concentrations.
- Incubation and Precipitation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.

  [15]
- Detection of Insolubility: Measure the turbidity or light scattering of the solutions using a microplate nephelometer.[14] Alternatively, separate the soluble fraction from the precipitate by centrifugation or filtration.
- Quantification: Analyze the supernatant of the filtered/centrifuged samples by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[13]
- Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected.





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Caption: General experimental workflow for kinetic solubility determination.

## **Chemical Stability Assessment**

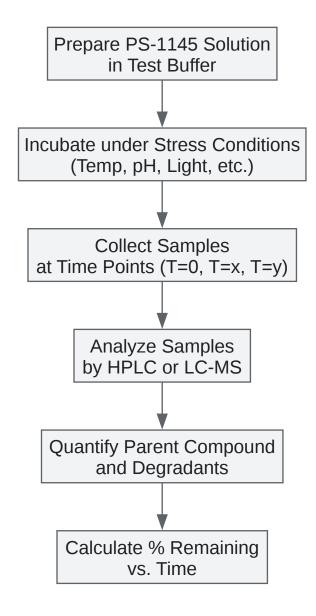


This protocol provides a general framework for assessing the chemical stability of **PS-1145 dihydrochloride** in solution, which is crucial for determining appropriate storage conditions and shelf-life. The method involves incubating the compound under various stress conditions and quantifying its degradation over time.[17][18]

#### Methodology:

- Sample Preparation: Prepare solutions of PS-1145 dihydrochloride in relevant buffers (e.g., acidic, neutral, basic pH) and solvents at a known concentration.[15]
- Forced Degradation/Stress Conditions: Expose the solutions to a range of stress conditions designed to accelerate degradation.[18][19] These can include:
  - Temperature: Elevated temperatures (e.g., 40°C, 60°C).[18]
  - Humidity: High humidity levels.[18]
  - pH: Incubation in buffers of varying pH (e.g., pH 4, 7, 9).[15]
  - Light: Exposure to UV or visible light (photostability).[19]
  - Oxidation: Addition of an oxidative agent (e.g., H<sub>2</sub>O<sub>2</sub>).
- Time-Point Sampling: Collect aliquots from each condition at various time points (e.g., 0, 24, 48, 72 hours).[15]
- Quantification: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[15][17] This allows for the separation and quantification of the parent compound from any degradation products.
- Data Analysis: Calculate the percentage of the parent compound remaining at each time
  point relative to the initial concentration (T=0).[15] This data is used to determine the
  degradation rate and predict the shelf-life under normal storage conditions.





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Caption: Experimental workflow for assessing the chemical stability of a compound.

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